Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is a complex organic compound with a molecular formula of C15H22ClNO6 and a molecular weight of 347.79 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate: The non-hydrochloride form of the compound.
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate acetate: A similar compound with an acetate group instead of a hydrochloride group.
Uniqueness
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its antitumor and cytotoxic effects.
Chemical Structure and Synthesis
The compound features a complex bicyclic structure that includes multiple oxacyclododecane rings. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and acylation processes. The specific synthetic routes can influence the biological activity and yield of the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the same chemical family. For instance:
- In Vitro Studies : Ethyl 13-amino derivatives have demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds with similar scaffolds exhibited IC50 values ranging from 23.2 to 49.9 μM against breast cancer cell lines .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Cytotoxic Activity
The compound's cytotoxic effects have been evaluated against several cancer types:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and HEPG2 (hepatocellular carcinoma) are among the cell lines used to assess the compound's efficacy .
- Results : The compound showed promising results with significant reductions in cell viability at concentrations as low as 15 μM for structurally related analogs .
Study 1: Antitumor Efficacy in Mice
A study investigated the in vivo efficacy of ethyl derivatives in tumor-bearing mice. The findings indicated:
- Tumor Size Reduction : Treatment with the compound led to a marked decrease in tumor size compared to control groups.
- Hematological Improvements : Significant improvements were noted in hemoglobin and red blood cell counts, suggesting a reduction in chemotherapy-induced myelosuppression .
Study 2: Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their effects:
- Inhibition of Key Enzymes : The compounds were found to inhibit ornithine aminotransferase (OAT), an enzyme implicated in cancer metabolism. This inhibition correlated with reduced tumor growth and lower levels of α-fetoprotein (a liver cancer biomarker) .
Data Tables
Activity Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antitumor | MDA-MB-231 | 23.2 - 49.9 | Apoptosis induction |
Cytotoxic | A549 | 15 | Cell cycle arrest |
Cytotoxic | HEPG2 | Not specified | Inhibition of metabolic pathways |
Properties
Molecular Formula |
C15H22ClNO6 |
---|---|
Molecular Weight |
347.79 g/mol |
IUPAC Name |
ethyl 15-amino-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO6.ClH/c1-2-20-15(17)11-9-13-14(10-12(11)16)22-8-6-19-4-3-18-5-7-21-13;/h9-10H,2-8,16H2,1H3;1H |
InChI Key |
IBEFPIDAUDZWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)OCCOCCOCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.